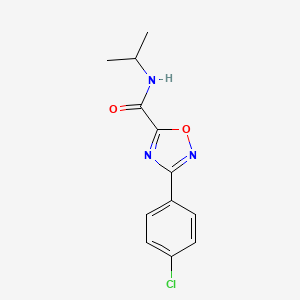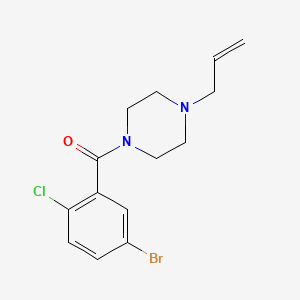![molecular formula C17H19ClN2O2S B5397557 N'-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B5397557.png)
N'-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide, also known as CDB-2914, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in reproductive health. CDB-2914 is a selective progesterone receptor modulator (SPRM) that has been shown to have potent contraceptive and abortifacient effects.
Scientific Research Applications
N'-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide has been extensively studied for its potential applications in reproductive health. It has been shown to have potent contraceptive effects in animal models, and clinical trials have demonstrated its efficacy as an emergency contraceptive in humans. N'-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide has also been investigated as a potential treatment for uterine fibroids, endometriosis, and breast cancer.
Mechanism of Action
N'-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide acts as a selective progesterone receptor modulator, meaning it can selectively bind to and modulate the activity of progesterone receptors in the body. Progesterone is a hormone that plays a critical role in the menstrual cycle and pregnancy. By modulating the activity of progesterone receptors, N'-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide can prevent or terminate pregnancy and inhibit the growth of certain types of tumors.
Biochemical and Physiological Effects
N'-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide has been shown to have a range of biochemical and physiological effects in the body. It can inhibit ovulation, alter the endometrial lining of the uterus, and induce contractions of the uterus. N'-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide can also inhibit the growth of certain types of tumors, including breast cancer and uterine fibroids.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N'-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide in lab experiments is its high potency and selectivity for progesterone receptors. This makes it a useful tool for studying the role of progesterone in reproductive health and cancer biology. However, one limitation of using N'-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide is its potential toxicity and side effects. Careful dosing and monitoring are necessary to ensure the safety of experimental animals or human subjects.
Future Directions
There are several potential future directions for research on N'-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide. One area of interest is the development of new SPRMs with improved potency and selectivity. Another area of research is the investigation of the long-term effects of N'-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide on reproductive health and cancer risk. Finally, there is potential for the development of new clinical applications for N'-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide, such as the treatment of endometriosis or breast cancer.
Conclusion
In conclusion, N'-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide, or N'-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide, is a synthetic compound with potential applications in reproductive health and cancer biology. Its selective progesterone receptor modulating properties make it a useful tool for studying the role of progesterone in these areas. While there are limitations to its use in lab experiments, careful dosing and monitoring can ensure its safety. Further research is needed to fully understand the potential of N'-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide in clinical and research settings.
Synthesis Methods
N'-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide is synthesized through a multistep process involving the reaction of 4-chlorobenzenesulfonyl chloride with N,N-diethylbenzenecarboximidamide. The resulting product is then purified through recrystallization to obtain the final compound. The synthesis of N'-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide has been optimized to improve its yield and purity, making it a viable compound for research and development purposes.
properties
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-N,N-diethylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c1-3-20(4-2)17(14-8-6-5-7-9-14)19-23(21,22)16-12-10-15(18)11-13-16/h5-13H,3-4H2,1-2H3/b19-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHWTJPTJXPFBN-ZPHPHTNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=NS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)/C(=N\S(=O)(=O)C1=CC=C(C=C1)Cl)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dichlorophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5397474.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5397481.png)

![5-methyl-2-phenyl-4-[4-(1-piperidinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5397493.png)

![N-[1-(3-fluoro-4-hydroxyphenyl)ethyl]-2-methoxyisonicotinamide](/img/structure/B5397530.png)
![3-[5-(4-methyl-2-nitrophenyl)-2-furyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5397535.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5397539.png)

![7-(4-phenoxyphenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5397552.png)
![N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethyl]-5-(1H-indol-1-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5397554.png)
![4-benzyl-3-ethyl-1-[(4-propyl-5-pyrimidinyl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5397561.png)
![N-(2-hydroxyethyl)-N-methyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5397565.png)
![N-(5-chloro-2-methylphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5397569.png)